7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSNODQCHOUZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Methylation
The diol intermediate is first chlorinated using phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. Diisopropylethylamine (DIPEA) is added to neutralize HCl generated during the reaction, facilitating the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . Critical parameters include:
-
POCl₃ stoichiometry : 3 equivalents relative to the diol.
-
Temperature : A stepwise increase from 25°C to 105°C over 16 hours.
-
Base : 2 equivalents of DIPEA to ensure complete deprotonation.
Subsequent methylation at the 7-position is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step proceeds via an SN2 mechanism, yielding 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with >85% efficiency.
Cyanation at the 2-Position
The 2-chloro substituent is replaced with a nitrile group using a cyanation agent. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 80°C for 12 hours achieves this transformation. The reaction mechanism involves nucleophilic aromatic substitution, with the nitrile group introduced regioselectively at the 2-position.
Table 1: Reaction Conditions for Cyanation
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 70–75% |
Alternative Pathway: Direct Cyclization Strategies
An alternative approach involves constructing the pyrrolo[2,3-d]pyrimidine ring system with pre-installed substituents. For example, tetracyanoethylene serves as a starting material for generating the carbonitrile functionality early in the synthesis.
Cyclization with Methylamine Derivatives
Reaction of tetracyanoethylene with methylamine derivatives under acidic conditions forms the pyrrolo[2,3-d]pyrimidine core. This method avoids the need for post-cyclization functionalization but requires stringent control of pH and temperature to prevent side reactions.
Optimization of Ring-Closing Reactions
Copper-catalyzed Ullmann coupling or palladium-mediated Suzuki reactions are employed to introduce substituents during cyclization. For instance, coupling a brominated pyrrole intermediate with a methylated pyrimidine fragment yields the target compound directly. These methods offer higher atom economy but are less scalable due to reliance on transition metal catalysts.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chlorination-Substitution | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 65–70 | >95 | High |
| Direct Cyclization | Tetracyanoethylene | 50–55 | 90 | Moderate |
| Metal-Catalyzed Coupling | Brominated intermediates | 60–65 | 92 | Low |
The chlorination-substitution route remains the most widely adopted due to its reliability and scalability, despite requiring multiple steps. Direct cyclization methods, while conceptually elegant, suffer from lower yields and higher costs associated with specialized reagents.
Mechanistic Insights and Challenges
Regioselectivity in Substitution Reactions
The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring directs nucleophilic attack preferentially to the 2- and 4-positions. Steric effects from the 7-methyl group further influence reactivity, favoring substitution at the 2-position for cyanation.
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-cyanation products : Addressed by controlling cyanide stoichiometry.
-
Demethylation : Minimized by using non-aqueous solvents and inert atmospheres.
Environmental and Cost Considerations
Recent advancements focus on greener solvents (e.g., 2-methyltetrahydrofuran) and catalytic reagent recycling to reduce waste. The use of POCl₃ remains a concern due to its toxicity, prompting exploration of alternative chlorinating agents like thionyl chloride (SOCl₂).
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has been identified as a promising scaffold for developing selective inhibitors targeting various kinases, particularly Janus kinases (JAKs) and P21-activated kinases (PAKs).
- Kinase Inhibition : Research indicates that this compound can inhibit JAK1 and JAK3, which are involved in inflammatory responses and immune regulation. This inhibition is crucial for developing treatments for autoimmune diseases such as rheumatoid arthritis and lupus .
- Anticancer Potential : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism involves inducing apoptosis through interactions with key proteins like Bcl2 .
Antitubercular Activity
Recent investigations have highlighted the potential of this compound as an antitubercular agent. Derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting its utility in developing new treatments for tuberculosis .
Materials Science
The unique structural properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile make it a candidate for creating novel materials with specific electronic properties. Its ability to form stable complexes with metals can be explored in developing advanced materials for electronic applications .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile demonstrated significant anticancer activity against multiple human cancer cell lines. The derivatives were tested for their cytotoxic effects, revealing IC50 values indicating potent activity against the tested cell lines .
Case Study 2: Antitubercular Properties
In another investigation focusing on its antitubercular properties, derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced the activity against the pathogen, making it a viable candidate for further drug development .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Development of kinase inhibitors (JAK1, JAK3) for autoimmune diseases; anticancer agents. |
| Antitubercular Activity | Potential treatment options against Mycobacterium tuberculosis. |
| Materials Science | Development of novel materials with specific electronic properties. |
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following sections compare 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile with structurally related pyrrolo-pyrimidine derivatives, focusing on structural features , synthetic methods , biological activity , physicochemical properties , and applications .
Structural Features
Key Observations :
- The carbonitrile group at C2 in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas chloro (in CAS 1211443-61-6) serves as a leaving group for further functionalization .
- Methylthio and oxo groups () introduce steric bulk and hydrogen-bonding capacity, altering solubility and target affinity .
Physicochemical Properties
Key Insights :
Biological Activity
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound with significant implications in medicinal chemistry, particularly in the development of kinase inhibitors. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is . Its unique structure combines a pyrrole ring fused with a pyrimidine ring, which is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.
The compound acts primarily as an inhibitor of various kinases, which play essential roles in cell signaling pathways. In particular, it has shown promise as an inhibitor of p21-activated kinase 4 (PAK4) and other kinases involved in tumor growth and proliferation. By inhibiting these pathways, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may induce apoptosis in cancer cells and inhibit their proliferation.
Biological Activity Overview
-
Anticancer Properties :
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-d]pyrimidines have been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, leading to reduced tumor cell growth .
- Selectivity : Some derivatives show selective toxicity towards folate receptor-expressing tumors, enhancing their therapeutic potential while minimizing side effects .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may possess anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation .
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups on the pyrrolo[2,3-d]pyrimidine scaffold:
- Substituents at N-7 and C-5 : Variations in substituents at these positions significantly affect the binding affinity and selectivity towards different kinases .
- Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding to kinase active sites, improving inhibitory potency .
Case Studies
- Inhibition of RET Kinase : A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit RET kinase, which is implicated in various cancers. The most potent compounds exhibited subnanomolar inhibition and demonstrated selectivity over other kinases .
- Cytotoxicity in Cancer Cell Lines : In vitro studies reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .
Comparative Analysis
| Compound | Target Kinase | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | PAK4 | <10 | High | Induces apoptosis |
| Ribociclib | CDK4/6 | 0.5 | Moderate | Established anticancer drug |
| Palbociclib | CDK4/6 | 0.6 | Moderate | Used in breast cancer therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
